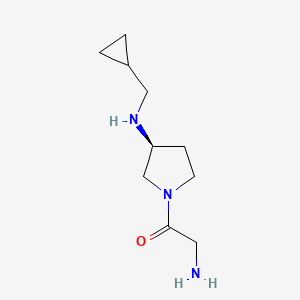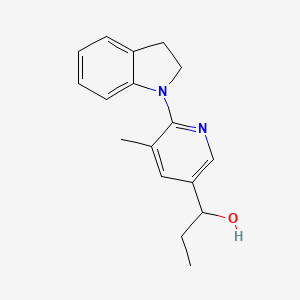
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol is a chemical compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of an indoline moiety attached to a pyridine ring, which is further connected to a propanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol typically involves the N-alkylation of indoles with suitable alkylating agents. One common method involves the reaction of indole with N-isopropylacrylamide in the presence of a base such as potassium hydroxide (KOH) in a solvent like dioxane. The reaction is carried out at elevated temperatures (around 50°C) for an extended period (18-72 hours) to achieve the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity of the compound.
化学反応の分析
Types of Reactions
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The indoline and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indoline or pyridine rings.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol involves its interaction with various molecular targets and pathways. For instance, some indoline derivatives have been found to exhibit binding affinity to N-methyl-D-aspartic acid receptors (NMDA-GluN2B), which play a role in neuroprotection . Additionally, the compound’s antioxidant properties help in reducing oxidative stress and inflammation, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol
- 3-(Indolin-1-yl)propan-1-ol
- 3-(5-Methoxyindolin-1-yl)propan-1-ol
Uniqueness
1-(6-(Indolin-1-yl)-5-methylpyridin-3-yl)propan-1-ol stands out due to its specific structural features, such as the presence of a methyl group on the pyridine ring and the propanol moiety. These structural elements contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.
特性
分子式 |
C17H20N2O |
|---|---|
分子量 |
268.35 g/mol |
IUPAC名 |
1-[6-(2,3-dihydroindol-1-yl)-5-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C17H20N2O/c1-3-16(20)14-10-12(2)17(18-11-14)19-9-8-13-6-4-5-7-15(13)19/h4-7,10-11,16,20H,3,8-9H2,1-2H3 |
InChIキー |
RLDIKAYCMVXYME-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


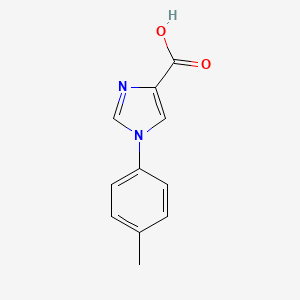


![4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792695.png)

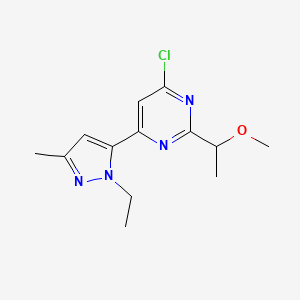
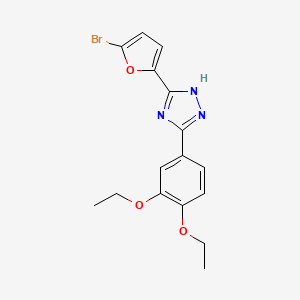


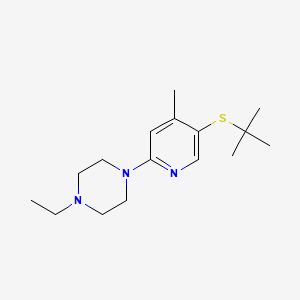

![2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11792740.png)
